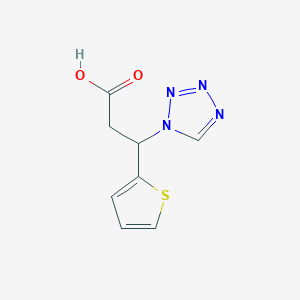
3-(1H-テトラゾール-1-イル)-3-(2-チエニル)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid is a useful research compound. Its molecular formula is C8H8N4O2S and its molecular weight is 224.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-Tetrazol-1-yl)-3-(2-thienyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品:アンジオテンシンII受容体拮抗薬
テトラゾールは、問題の化合物などの場合、多くの場合、医薬品においてアンジオテンシンII受容体拮抗薬(ARB)として使用されます。 類似の酸解離定数によるカルボン酸基を模倣し、生理学的pHで脱プロトン化するため、ロサルタンやカンデサルタンなどのARBで有効です .
抗菌剤および抗真菌剤
テトラゾール環は、その脂溶性のために薬物分子の細胞膜への浸透を促進できます。 この特性は、抗菌剤および抗真菌剤の設計で活用され、テトラゾール部分は、薬物が標的に到達する能力において重要な役割を果たします .
抗炎症剤および鎮痛剤
テトラゾール誘導体は、抗炎症作用と鎮痛作用を示します。化合物の構造により、生物学的受容体と相互作用し、炎症と痛みを軽減できます。 これにより、新しい抗炎症剤および鎮痛剤の開発における潜在的な候補となります .
抗腫瘍応用
テトラゾールの電子供与性と電子吸引性は、抗腫瘍応用に適しています。 それらの平面構造は、静電反発を安定化させるのに役立ち、これは癌治療における受容体-リガンド相互作用に有利です .
抗糖尿病薬
テトラゾール誘導体は、抗糖尿病薬として潜在性を示しています。 類似のpKa値を持つカルボン酸の非古典的バイオイソスターとして作用する能力により、新しい抗糖尿病薬の設計を検討できます .
抗けいれん作用
化学構造により、テトラゾール誘導体は抗けいれん剤としても役立ちます。 神経伝達物質の放出と受容体の反応を調節できます。これは、てんかんやその他のけいれん性疾患の治療に不可欠です .
シクロオキシゲナーゼ阻害剤
化合物のテトラゾール環は、シクロオキシゲナーゼ阻害剤として機能できます。これは、関節炎や月経痛などの状態の管理に不可欠です。 この応用は、化合物が酵素の活性を阻害する能力に基づいています .
降圧効果
最後に、テトラゾール誘導体は、降圧効果で知られています。 血管収縮を引き起こす受容体を遮断することにより、高血圧を管理するために使用でき、血圧レベルを低下させます .
特性
IUPAC Name |
3-(tetrazol-1-yl)-3-thiophen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c13-8(14)4-6(7-2-1-3-15-7)12-5-9-10-11-12/h1-3,5-6H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIFVLJJTQTTLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)O)N2C=NN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














